molecular formula C10H8ClNO2S B13572103 1-Methylisoquinoline-5-sulfonyl chloride

1-Methylisoquinoline-5-sulfonyl chloride

Cat. No.: B13572103
M. Wt: 241.69 g/mol
InChI Key: LIXOMWQEVWWYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylisoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of isoquinoline, characterized by the presence of a sulfonyl chloride group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 1-methylisoquinoline. This process typically uses reagents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of thionyl chloride (SOCl2) and N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 1-methylisoquinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Methylisoquinoline-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

1-methylisoquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3

InChI Key

LIXOMWQEVWWYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.